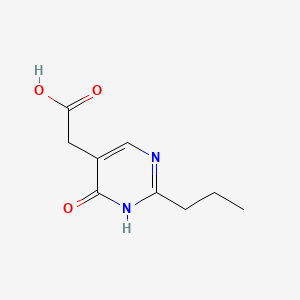![molecular formula C26H36N2O2 B579201 1-[2-[4-[4-(2-Piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine CAS No. 18709-30-3](/img/structure/B579201.png)
1-[2-[4-[4-(2-Piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl is an organic compound characterized by the presence of two piperidinoethyloxy groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl depends on its application. In organic electronics, the compound facilitates charge transport due to its conjugated biphenyl core and electron-donating piperidinoethyloxy groups. In medicinal chemistry, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(2-morpholinoethyloxy)-1,1’-biphenyl: Similar structure with morpholino groups instead of piperidino groups.
4,4’-Bis(2-pyrrolidinoethyloxy)-1,1’-biphenyl: Contains pyrrolidino groups instead of piperidino groups.
Uniqueness
4,4’-Bis(2-piperidinoethyloxy)-1,1’-biphenyl is unique due to the presence of piperidinoethyloxy groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions in various applications, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
18709-30-3 |
|---|---|
Molekularformel |
C26H36N2O2 |
Molekulargewicht |
408.586 |
IUPAC-Name |
1-[2-[4-[4-(2-piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C26H36N2O2/c1-3-15-27(16-4-1)19-21-29-25-11-7-23(8-12-25)24-9-13-26(14-10-24)30-22-20-28-17-5-2-6-18-28/h7-14H,1-6,15-22H2 |
InChI-Schlüssel |
GJXALNLCNYAPOT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)OCCN4CCCCC4 |
Synonyme |
4,4/'-Bis(2-piperidinoethyloxy)-1,1/'-biphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



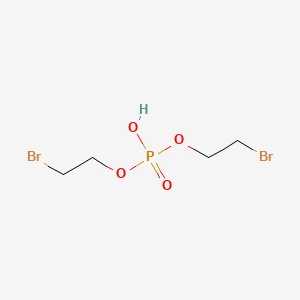
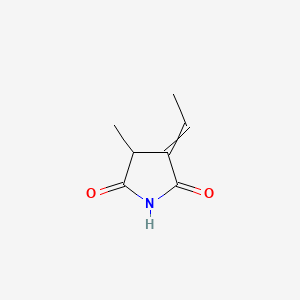
![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)
![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)
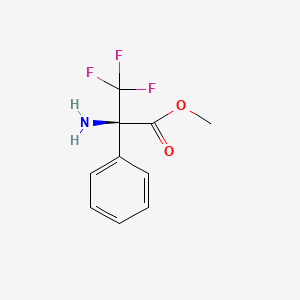
![dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]](/img/new.no-structure.jpg)
![1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579134.png)
![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)
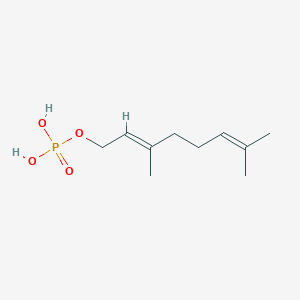
![3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579138.png)

